molecular formula C28H24N6O3 B611250 5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile CAS No. 1431540-99-6

5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile

Cat. No. B611250
CAS RN: 1431540-99-6
M. Wt: 492.539
InChI Key: QYTXJLQBSYAMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as TC KHNS 11 , is a chemical with the molecular formula C28H24N6O3 . It has a molecular weight of 492.5 g/mol . The IUPAC name for this compound is 5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile .


Molecular Structure Analysis

The compound has a complex structure that includes a quinazoline ring attached to a phenyl ring through a carbonyl group. This structure is further connected to a methoxypyridine ring through a carbonitrile group . The compound also contains an acetylpiperazine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 492.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 492.19098865 g/mol . The topological polar surface area is 112 Ų, and the compound has a heavy atom count of 37 .

Scientific Research Applications

PI 3-Kinase Inhibitor

TC KHNS 11 is a potent and selective PI 3-kinase δ inhibitor . The PI 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them valuable targets for therapeutic intervention.

Biochemical IC50 Values: The biochemical IC50 values are 9, 262, 1650 and 4630 nM for PI 3-Kδ, PI 3-Kα, PI 3-Kβ and PI 3-Kγ, respectively .

Cellular IC50 Values: The cellular IC50 values are 49, 3440 and 6530 nM for PI 3-Kδ, PI 3-Kα and PI 3-Kβ, respectively .

Inhibition of B-cell Function

TC KHNS 11 has been shown to inhibit B-cell function . B cells are a type of white blood cell that play a large role in the immune response by producing antibodies.

Oral Bioavailability

TC KHNS 11 exhibits moderate oral bioavailability in vivo . This means it can be administered orally and is absorbed well in the body.

Mechanism of Action

Target of Action

TC KHNS 11, also known as 5-(4-(3-(4-Acetylpiperazine-1-carbonyl)phenyl)quinazolin-6-yl)-2-methoxynicotinonitrile, is a potent and selective inhibitor of PI 3-kinase δ (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

TC KHNS 11 interacts with PI3Kδ by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the activation of downstream signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by TC KHNS 11 is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kδ, TC KHNS 11 prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits the mTOR pathway, which plays a key role in cell growth, cell proliferation, protein synthesis, and autophagy .

Pharmacokinetics

TC KHNS 11 exhibits moderate oral bioavailability This means that the compound can be effectively absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of PI3Kδ by TC KHNS 11 results in the modulation of isoform-dependent immune cell function . This can lead to the suppression of B and T cell-driven inflammatory responses, making TC KHNS 11 a potential therapeutic agent for inflammatory diseases .

properties

IUPAC Name

5-[4-[3-(4-acetylpiperazine-1-carbonyl)phenyl]quinazolin-6-yl]-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N6O3/c1-18(35)33-8-10-34(11-9-33)28(36)21-5-3-4-20(12-21)26-24-14-19(6-7-25(24)31-17-32-26)23-13-22(15-29)27(37-2)30-16-23/h3-7,12-14,16-17H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXJLQBSYAMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=NC=NC4=C3C=C(C=C4)C5=CC(=C(N=C5)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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